N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide
Vue d'ensemble
Description
N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide, also known as BDA-410, is a small molecule inhibitor that has been used in scientific research to study various cellular processes. This compound has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been used in scientific research to study various cellular processes, including cell proliferation, apoptosis, and autophagy. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. For example, a study published in the journal Oncotarget demonstrated that this compound inhibited the growth of breast cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis.
Mécanisme D'action
N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide is an inhibitor of the protein kinase B-Raf, which plays a key role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer and other diseases. By inhibiting B-Raf, this compound can disrupt the MAPK pathway and inhibit cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and modulate the expression of various genes and proteins involved in cellular processes such as inflammation and angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide is that it is a small molecule inhibitor that can be easily synthesized and used in various cellular and animal models. However, one limitation is that it is not a specific inhibitor of B-Raf, and can also inhibit other kinases in the MAPK pathway. In addition, the effectiveness of this compound can vary depending on the cellular context and the specific disease being studied.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide. One area of interest is the development of more specific inhibitors of B-Raf and other kinases in the MAPK pathway. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to understand the full range of biochemical and physiological effects of this compound, and its potential therapeutic applications in various diseases.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-4-21(5-2)25(23,24)17-12-14(7-6-13(17)3)18(22)20-16-10-8-15(19)9-11-16/h6-12H,4-5H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQKOEFBHUSQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.